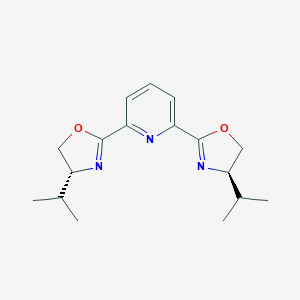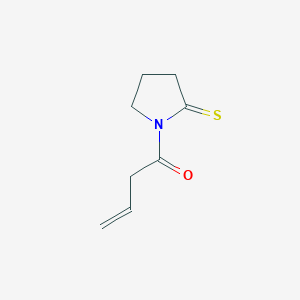
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one is a heterocyclic compound that contains a pyrrolidine ring with a thione group at the second position and a butenoyl group at the first position
Vorbereitungsmethoden
The synthesis of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be achieved through several methods. One common approach involves the thionation of the respective lactams using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . These synthetic routes typically require specific reaction conditions, such as the use of organocatalysts and controlled temperatures, to ensure the successful formation of the desired product.
Analyse Chemischer Reaktionen
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . Additionally, this compound is used in the study of heterocyclic chemistry and organocatalysis .
Wirkmechanismus
The mechanism of action of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thione group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be compared with other similar compounds, such as pyrrolidine-2-thione derivatives and pyrrolidin-2-ones . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, pyrrolidine-2-thione derivatives are known for their diverse biological activities, while pyrrolidin-2-ones are used in various synthetic applications . The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
125880-06-0 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
InChI-Schlüssel |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
Kanonische SMILES |
C=CCC(=O)N1CCCC1=S |
Synonyme |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



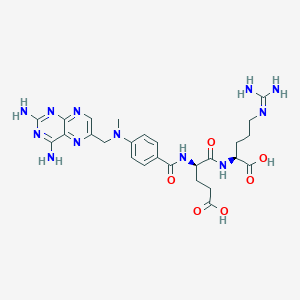
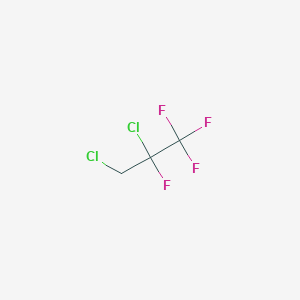
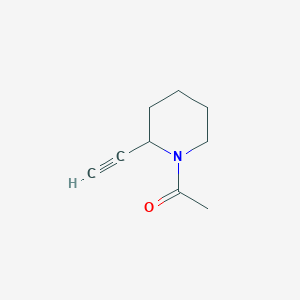



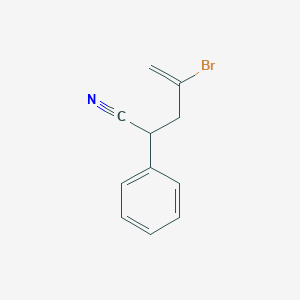

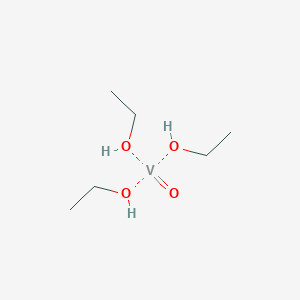
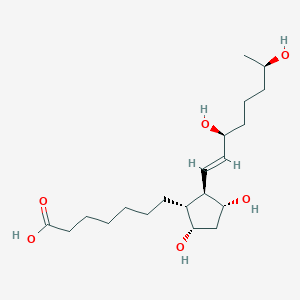
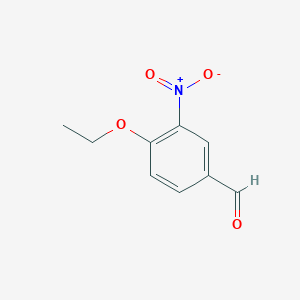
![(3aR,4R)-4-propan-2-yl-3,3a,4,6-tetrahydrofuro[3,4-c][1,2]oxazole](/img/structure/B159401.png)
